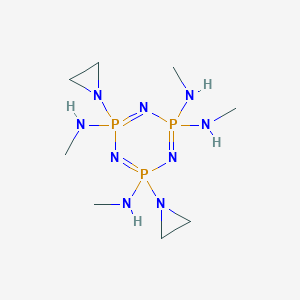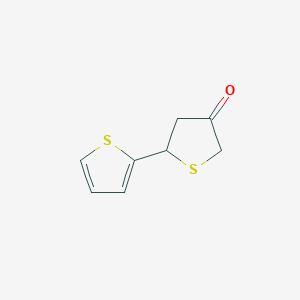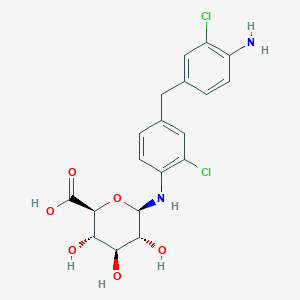
4,4'-Methylenebis(2-chloroaniline)-N-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is also known as MOCA-Glucuronide, and its chemical formula is C16H18Cl2N2O6.
Mécanisme D'action
The mechanism of action of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the conjugation of MOCA with glucuronic acid, which results in the formation of a water-soluble compound that can be easily excreted from the body. This process reduces the toxicity of MOCA by preventing its accumulation in the body.
Effets Biochimiques Et Physiologiques
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has no significant biochemical or physiological effects on its own. However, it plays a crucial role in the metabolism and elimination of MOCA, which is a potent carcinogen and mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' in lab experiments include its high purity, stability, and reproducibility. It is also readily available and relatively inexpensive. However, its use is limited to the study of MOCA metabolism and toxicity and cannot be used to investigate other chemical compounds.
Orientations Futures
Future research on '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' could focus on the development of new analytical methods for the detection and quantification of MOCA in biological samples. It could also explore the potential use of MOCA and its derivatives in the development of new drugs or therapies for cancer and other diseases. Additionally, further studies could investigate the potential environmental impact of MOCA and its metabolites.
Méthodes De Synthèse
The synthesis of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the reaction of MOCA (4,4'-Methylenebis(2-chloroaniline)) with glucuronic acid in the presence of a catalyst. The reaction takes place in a solvent such as water or methanol, and the product is obtained by purification and crystallization.
Applications De Recherche Scientifique
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has been extensively used in scientific research as a tool to study the metabolism and toxicity of MOCA. It is also used as a reference standard in analytical chemistry to identify and quantify MOCA in biological samples.
Propriétés
Numéro CAS |
102411-06-3 |
|---|---|
Nom du produit |
4,4'-Methylenebis(2-chloroaniline)-N-glucuronide |
Formule moléculaire |
C19H20Cl2N2O6 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[4-[(4-amino-3-chlorophenyl)methyl]-2-chloroanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20Cl2N2O6/c20-10-6-8(1-3-12(10)22)5-9-2-4-13(11(21)7-9)23-18-16(26)14(24)15(25)17(29-18)19(27)28/h1-4,6-7,14-18,23-26H,5,22H2,(H,27,28)/t14-,15-,16+,17-,18+/m0/s1 |
Clé InChI |
WAHSIPRGCUJVRE-IECFSIQFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Cl)N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
Autres numéros CAS |
102411-06-3 |
Synonymes |
4,4'-methylenebis(2-chloroaniline)-N-glucuronide MbOCA-glucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



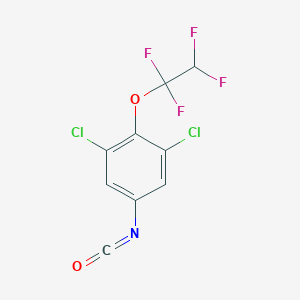
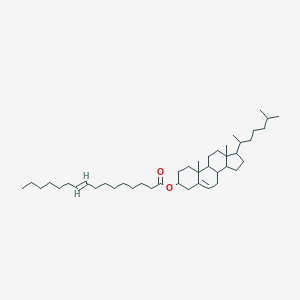
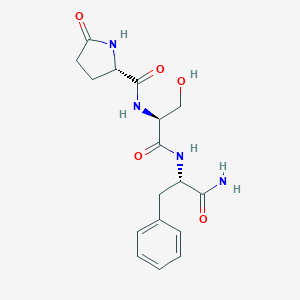
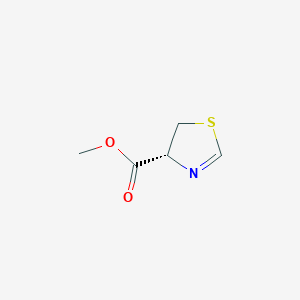
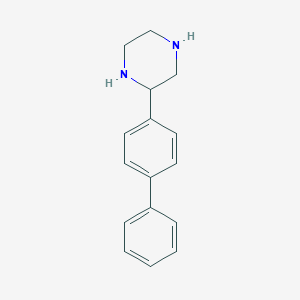
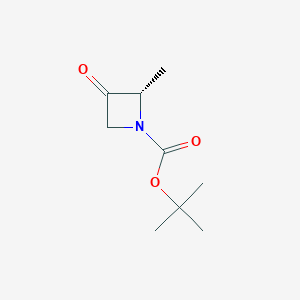
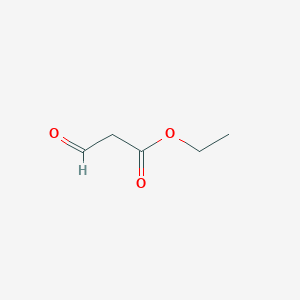
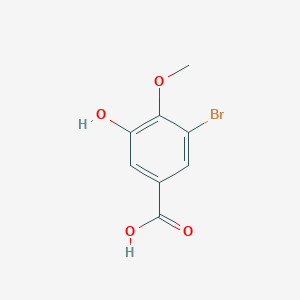
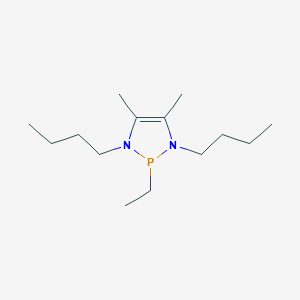
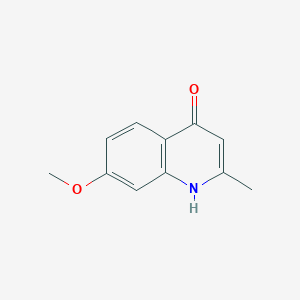
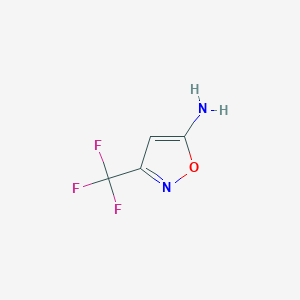
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
